molecular formula C15H15FN4O2 B2955100 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoroisonicotinamide CAS No. 2034266-88-9

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoroisonicotinamide

Cat. No.: B2955100
CAS No.: 2034266-88-9
M. Wt: 302.309
InChI Key: LWJUXLPUXDVFBX-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoroisonicotinamide is a useful research compound. Its molecular formula is C15H15FN4O2 and its molecular weight is 302.309. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry and Molecular Design

The compound falls within a broader category of chemical entities designed for specific biological activities. For instance, the synthesis of novel chromone-pyrimidine coupled derivatives, including those with pyridazinone rings, demonstrates an environmentally friendly approach using ionic liquids. These derivatives were evaluated for antimicrobial activity, showing significant antibacterial and antifungal properties. The study also involved enzyme assays and docking studies to predict the mode of action, indicating these compounds as potential oral drug candidates due to their good ADMET profiles and non-cytotoxic nature in vitro and in vivo acute oral toxicity studies (Tiwari et al., 2018).

Antimicrobial Activity

The synthesis of 7-[hydrazino], -[hydrazonyl], and -[pyrazolyl]quinolone-3-carboxylic acids, including those with structural similarities to the specified compound, reported in vitro biological activity. This highlights the potential of these derivatives in antimicrobial applications (Ziegler et al., 1988).

Metabolic Activation and Drug Design

Research into the metabolic activation of pyrazinone-containing thrombin inhibitors, which share structural motifs with the specified compound, offers insights into the design of anticoagulation agents. The studies provide a basis for understanding the metabolic pathways and designing inhibitors with decreased potential for generating chemically reactive intermediates, indicative of the broader implications in drug discovery (Singh et al., 2003).

Anticancer Activity and Molecular Docking Studies

The exploration of new 3(2h)-one pyridazinone derivatives, aiming at anticancer activity through molecular docking studies, aligns with the interest in developing novel therapeutic agents. These studies demonstrate the potential of such compounds in inhibiting key proteins involved in cancer proliferation, offering a foundation for future research into their therapeutic applications (Mehvish & Kumar, 2022).

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c16-12-9-17-6-5-11(12)15(22)18-7-8-20-14(21)4-3-13(19-20)10-1-2-10/h3-6,9-10H,1-2,7-8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJUXLPUXDVFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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